molecular formula C15H17F2N5 B10917431 4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10917431
M. Wt: 305.33 g/mol
InChI Key: OKCKJFFGTYVJPV-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that contains both pyrazole and pyridine rings. The presence of the difluoromethyl group enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common route involves the difluoromethylation of heterocycles via a radical process . The reaction conditions often include the use of radical initiators and specific catalysts to achieve the desired substitution.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to maximize yield and minimize environmental impact. This can include the use of green chemistry principles, such as atom-efficient reactions and the use of environmentally benign solvents .

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to these targets, which can include enzymes and receptors involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry. The presence of both pyrazole and pyridine rings, along with the difluoromethyl group, contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C15H17F2N5

Molecular Weight

305.33 g/mol

IUPAC Name

4-(difluoromethyl)-6-(1-ethyl-3-methylpyrazol-4-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C15H17F2N5/c1-5-22-7-11(8(2)20-22)12-6-10(14(16)17)13-9(3)19-21(4)15(13)18-12/h6-7,14H,5H2,1-4H3

InChI Key

OKCKJFFGTYVJPV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC3=C(C(=NN3C)C)C(=C2)C(F)F

Origin of Product

United States

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